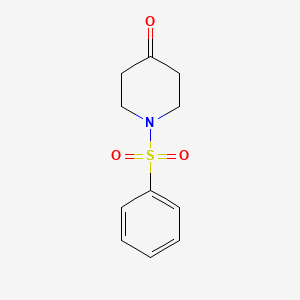

1-(Phenylsulfonyl)piperidin-4-one

Description

Strategic Significance of the Piperidin-4-one Moiety in Organic Chemistry

The piperidin-4-one scaffold is a versatile and privileged structure in organic synthesis and medicinal chemistry. Piperidine (B6355638), a six-membered nitrogen-containing heterocycle, is a common feature in numerous natural products and synthetic pharmaceuticals. nih.govijnrd.org The presence of the ketone at the 4-position of the piperidine ring makes piperidin-4-ones valuable intermediates for a wide array of chemical transformations. researchgate.netyoutube.com

These transformations include, but are not limited to:

Nucleophilic additions to the carbonyl group, allowing for the introduction of diverse substituents.

Reductive amination to create 4-aminopiperidine (B84694) derivatives. wikipedia.org

Wittig reactions and related olefination methods to form exocyclic double bonds. chemicalbook.com

Enolate chemistry at the α-carbons (positions 3 and 5), enabling alkylations, aldol (B89426) condensations, and other carbon-carbon bond-forming reactions.

The conformational properties of the piperidine ring, which typically adopts a chair conformation, also allow for stereocontrolled modifications, a crucial aspect in the synthesis of complex, three-dimensional molecules. chemrevlett.com The piperidin-4-one moiety is a key building block in the synthesis of a variety of biologically active compounds, highlighting its importance in drug discovery and development. researchgate.netneliti.com

The Phenylsulfonyl Group as a Versatile Handle in Molecular Design

The phenylsulfonyl group (PhSO₂) is a powerful and versatile functional group in the realm of molecular design and organic synthesis. ebi.ac.uk Its strong electron-withdrawing nature significantly influences the electronic properties of the molecule to which it is attached. orgsyn.org When appended to the nitrogen atom of the piperidine ring, as in 1-(phenylsulfonyl)piperidin-4-one, the phenylsulfonyl group serves several key functions:

Amine Protection: It acts as a robust protecting group for the piperidine nitrogen, stable under a wide range of reaction conditions. orgsyn.org

Activation: The electron-withdrawing effect of the sulfonyl group can activate adjacent positions for nucleophilic attack. orgsyn.org

Modulation of Reactivity: It can influence the reactivity of the piperidone carbonyl group and the α-protons.

Synthetic Handle: The sulfonyl group itself can be a target for chemical modification or can be removed under specific conditions. nih.gov

The phenylsulfonyl group's ability to modulate the chemical and physical properties of the piperidin-4-one core makes it an invaluable tool for chemists seeking to fine-tune molecular architecture and reactivity. acs.org

Overview of Academic Research Endeavors Involving this compound

Academic research has leveraged the unique properties of this compound in various synthetic strategies. It is frequently employed as a starting material or a key intermediate in the synthesis of more complex heterocyclic systems and potential therapeutic agents.

Research efforts have focused on several areas:

Synthesis of Substituted Piperidines: The compound serves as a scaffold for the synthesis of a diverse library of substituted piperidines. For instance, a series of N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones were synthesized from the corresponding N-unsubstituted piperidones and evaluated for their anti-inflammatory properties. nih.gov

Development of Novel Synthetic Methodologies: The reactivity of this compound has been exploited to develop new synthetic methods. For example, it has been used in tandem addition-cycloaddition reactions to construct 4-piperidone (B1582916) systems. dtic.mil

Preparation of Biologically Active Molecules: Although this article does not delve into specific pharmacological activities, it is noteworthy that the core structure of this compound is a component of molecules investigated in medicinal chemistry research.

The chemical properties of this compound and its derivatives, such as 1-(phenylsulfonyl)piperidin-4-ol and 1-(phenylsulfonyl)piperidine-4-carboxylic acid, have been documented, providing a foundation for its application in synthetic endeavors. sigmaaldrich.comnih.gov

Chemical and Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(Phenylsulfonyl)piperidine (B86637) | 5033-23-8 | C₁₁H₁₅NO₂S | 225.31 |

| 1-(Phenylsulfonyl)piperidin-4-ol | Not Available | C₁₁H₁₅NO₃S | Not Available |

| 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | 122891-92-3 | C₁₂H₁₅NO₄S | 269.32 |

| N-Phenethyl-4-piperidinone | 39742-60-4 | C₁₃H₁₇NO | 203.28 |

| 1-Benzyl-4-piperidone | 3612-20-2 | C₁₂H₁₅NO | 189.26 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-5H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFJLRBPKDRCQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenylsulfonyl Piperidin 4 One and Its Structural Analogs

N-Sulfonylation Protocols for Piperidin-4-one

The most direct method for the synthesis of 1-(phenylsulfonyl)piperidin-4-one is the N-sulfonylation of piperidin-4-one. This reaction involves the formation of a stable sulfonamide bond between the secondary amine of the piperidine (B6355638) ring and a sulfonyl group.

The standard synthesis of this compound involves the reaction of piperidin-4-one (often as its hydrochloride salt) with benzenesulfonyl chloride. ontosight.ai This electrophilic substitution on the nitrogen atom is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Commonly employed bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270). The reaction is often performed in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or, in some cases, pyridine can serve as both the base and the solvent. researchgate.netprepchem.com For instance, a documented procedure involves stirring a solution of a piperidine derivative and benzenesulfonyl chloride in pyridine at room temperature for an extended period, such as 16 hours, to ensure the completion of the reaction. prepchem.com The resulting this compound is typically a solid that can be purified by crystallization. ontosight.ai

The efficiency of the N-sulfonylation reaction is dependent on several key parameters, including the choice of solvent, base, and reaction temperature. The selection of these conditions can impact reaction time, yield, and purity of the final product.

The reactivity of the amine and the sulfonyl chloride dictates the necessary conditions. While some reactions proceed smoothly at room temperature, others may require heating. orgsyn.org The choice of base is also critical; a base must be strong enough to deprotonate the piperidinium (B107235) salt but not so strong as to cause unwanted side reactions. Pyridine is a moderately weak base and often serves as a good solvent, while the stronger base triethylamine is commonly used in solvents like DCM. researchgate.netprepchem.com The stability of the resulting N-sulfonylated product is also a consideration, as strongly alkaline conditions can potentially cause cleavage of the sulfonamide bond in some contexts. youtube.com

Table 1: Influence of Reaction Parameters on N-Sulfonylation

| Parameter | Variation | Influence on Efficiency | Example Reference |

|---|---|---|---|

| Solvent | Dichloromethane (DCM), Pyridine | Affects solubility of reagents and reaction rate. Pyridine can also act as a catalyst and base. | researchgate.netprepchem.com |

| Base | Triethylamine (TEA), Pyridine | Neutralizes HCl byproduct. Choice of base can influence reaction kinetics and side reactions. | researchgate.netprepchem.com |

| Temperature | Room Temperature, Elevated Temperature | Higher temperatures can increase reaction rate but may lead to decomposition or side products. | orgsyn.org |

| Stoichiometry | Equimolar, Excess Reagent | Use of excess sulfonyl chloride can drive the reaction to completion but requires more rigorous purification. | acs.org |

Modular Synthesis of Substituted this compound Derivatives

A key advantage of the this compound scaffold is the ability to introduce diversity at two main points: the phenylsulfonyl group and the piperidine core. This modularity allows for the creation of extensive libraries of analogs.

Diversity can be readily introduced by employing a range of substituted aryl sulfonyl chlorides in the initial N-sulfonylation step. This strategy allows for the installation of various functional groups on the phenyl ring of the sulfonyl moiety. Research has shown successful sulfonylation with aryl sulfonyl chlorides bearing both electron-donating and electron-withdrawing substituents. acs.org For example, reactions have been successfully carried out using nitrophenyl sulfonyl chlorides and heteroaromatic sulfonyl chlorides, such as 2-pyridylsulfonyl chloride, to yield the corresponding N-sulfonylated products. acs.orgacs.org This approach provides a straightforward method to modulate the electronic and steric properties of the sulfonamide.

Table 2: Examples of Substituted Aryl Sulfonyl Chlorides for Moiety Diversification

| Aryl Sulfonyl Chloride | Resulting Moiety | Reference |

|---|---|---|

| Benzenesulfonyl chloride | Phenylsulfonyl | ontosight.aiprepchem.com |

| 4-Nitrobenzenesulfonyl chloride | (4-Nitrophenyl)sulfonyl | researchgate.net |

| 2-Nitrobenzenesulfonyl chloride | (2-Nitrophenyl)sulfonyl | acs.org |

The piperidine core itself can be modified to create a wide range of analogs. This can be achieved by using pre-functionalized piperidin-4-one derivatives as starting materials or by carrying out further reactions on the this compound product.

A variety of substituted 4-piperidones can be synthesized through methods like the Mannich condensation. chemrevlett.comnih.gov For instance, 2,6-diphenylpiperidin-4-one can be used to generate more complex structures. researchgate.net Furthermore, 2-substituted N-benzylic 4-piperidones have been synthesized via aza-Michael additions to substituted divinyl ketones, which can then potentially be N-sulfonylated after debenzylation. kcl.ac.uk

Alternatively, the ketone at the C-4 position of this compound can be used as a handle for further functionalization. For example, condensation reactions with aldehydes can yield 3,5-bis(ylidene)-4-piperidone derivatives. nih.gov These subsequent reactions significantly expand the structural diversity accessible from the parent compound.

Table 3: Strategies for Piperidine Core Substitution

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Pre-functionalized Starting Material | Using a substituted piperidin-4-one in the N-sulfonylation reaction. | N-sulfonylation of 2,6-diphenylpiperidin-4-one. | researchgate.net |

| Post-sulfonylation Modification | Performing reactions on the this compound scaffold. | Condensation with aldehydes to form 3,5-bis(benzylidene) derivatives. | nih.gov |

| Aza-Michael Addition | Synthesis of substituted piperidones via cyclization of primary amines with divinyl ketones. | Synthesis of 2-substituted 4-piperidones. | kcl.ac.uk |

Multi-Step Synthetic Routes Incorporating the 1-(Phenylsulfonyl)piperidine (B86637) Framework

The 1-(phenylsulfonyl)piperidine framework serves as a crucial intermediate in multi-step synthetic sequences designed to build more elaborate molecules. rsc.orgsyrris.jpchemrxiv.org The phenylsulfonyl group acts as a robust protecting group for the piperidine nitrogen, allowing for selective reactions at other positions of the molecule.

One example of a multi-step synthesis involves the initial formation of an N-sulfonylated piperidine, followed by further modification. For instance, N-(Piperidin-1-yl)benzenesulfonamide can be synthesized and subsequently alkylated at the sulfonamide nitrogen with various bromoacetamides to produce a series of N-substituted derivatives. who.intkfupm.edu.sa In other routes, the ketone of this compound can be converted into a different functional group, such as a sulfonyl hydrazone, by condensation with a benzene (B151609) sulfonyl hydrazide. researchgate.net These examples highlight how the 1-(phenylsulfonyl)piperidine unit is not just a final product but a versatile building block for constructing complex molecular diversity.

Derivatization from Piperidine-4-carboxylate Precursors

One of the most direct routes to this compound involves the functional group manipulation of readily available piperidine-4-carboxylate precursors. This approach leverages the stable piperidine core and focuses on two key transformations: N-sulfonylation and the conversion of the C4-ester or carboxylic acid into a ketone.

The synthesis can commence from a precursor such as piperidine-4-carboxylic acid or its corresponding esters (e.g., methyl or ethyl esters). The first step is typically the sulfonylation of the piperidine nitrogen. This is a standard and high-yielding reaction, accomplished by treating the piperidine precursor with benzenesulfonyl chloride in the presence of a suitable base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane. This reaction smoothly affords the N-phenylsulfonyl derivative, such as 1-(phenylsulfonyl)piperidine-4-carboxylic acid sigmaaldrich.com.

The subsequent and more challenging step is the conversion of the carboxylic acid or ester at the C4-position into a ketone. A common and effective method for this transformation is the Weinreb amide synthesis. The N-sulfonylated carboxylic acid is first activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the corresponding Weinreb amide. The utility of the Weinreb amide lies in its ability to react with organometallic reagents, such as a methyl Grignard reagent (MeMgBr) or methyllithium (B1224462) (MeLi), to cleanly produce the methyl ketone upon acidic workup, without the common side reaction of over-addition to form a tertiary alcohol. An alternative, though less common, approach involves the direct reaction of an organolithium reagent with the lithium salt of the carboxylic acid.

A plausible synthetic sequence is outlined below:

| Step | Precursor | Reagents | Product |

| 1 | Piperidine-4-carboxylic acid | Benzenesulfonyl chloride, Triethylamine, CH₂Cl₂ | 1-(Phenylsulfonyl)piperidine-4-carboxylic acid |

| 2 | 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | 1. (COCl)₂, 2. HN(OMe)Me·HCl, Base | N-methoxy-N-methyl-1-(phenylsulfonyl)piperidine-4-carboxamide (Weinreb Amide) |

| 3 | Weinreb Amide intermediate | 1. MeLi or MeMgBr, 2. H₃O⁺ workup | This compound |

Integration of α-Substituted Vinyl Sulfones

The construction of the piperidone ring can be achieved by leveraging the reactivity of vinyl sulfones as potent Michael acceptors. A key strategy involves the double aza-Michael addition of a primary amine to an appropriate bis-electrophilic partner. While divinyl ketone is a direct precursor, the use of divinyl sulfone to create a sulfur-containing analog, thiomorpholine (B91149) 1,1-dioxide, demonstrates the viability of this approach researchgate.net. By extension, a primary amine like benzenesulfonamide (B165840) can react with two equivalents of a vinyl ketone in a conjugate addition fashion to build the piperidone framework.

This process, known as a Michael-initiated ring-closure (MIRC) reaction, involves the initial 1,4-addition of the amine to the activated alkene, followed by a second intramolecular Michael addition to form the six-membered ring nih.gov. The reaction sequence can be envisioned as the addition of benzenesulfonamide to a divinyl ketone or a related synthon where two vinyl groups are available for conjugate addition.

The general mechanism proceeds as follows:

First Michael Addition: The primary sulfonamide adds to one of the vinyl ketone units.

Second Michael Addition (Intramolecular): The newly formed secondary amine then attacks the second vinyl ketone unit in an intramolecular fashion, leading to the cyclized product.

This strategy is particularly powerful as it constructs the core heterocyclic ring in a single, often high-yielding, step. The reaction is typically promoted by a base to deprotonate the sulfonamide, increasing its nucleophilicity.

| Reactant A | Reactant B | Catalyst/Conditions | Key Intermediate/Process | Product Scaffold |

| Benzenesulfonamide | Divinyl ketone | Base (e.g., NaH, K₂CO₃) | Double aza-Michael addition | This compound |

| Aromatic Amine | Divinyl sulfone | Boric acid/Glycerol (B35011), Water | Double aza-Michael addition | N-Aryl-thiomorpholine 1,1-dioxide researchgate.net |

This methodology highlights the versatility of vinyl sulfones and related Michael acceptors in heterocyclic synthesis nih.gov.

Cyclization Strategies for Piperidone Formation

Classic cyclization reactions provide robust and well-established pathways to 4-piperidone (B1582916) rings. These methods typically involve the formation of a linear precursor containing the requisite atoms, followed by an intramolecular reaction to close the ring.

Dieckmann Condensation: One of the most prominent methods for synthesizing 4-piperidones is the Dieckmann condensation dtic.milsciencemadness.org. This intramolecular reaction involves the base-promoted cyclization of a diester to form a β-keto ester. For the synthesis of this compound, the required diester precursor can be prepared by the double N-alkylation of benzenesulfonamide with two equivalents of an ethyl or methyl acrylate.

The sequence is as follows:

Diester Formation: Benzenesulfonamide is reacted with two molecules of methyl acrylate, typically under Michael addition conditions, to yield dimethyl 4,4'-(phenylsulfonylazanediyl)dipropanoate.

Dieckmann Cyclization: The resulting diester is treated with a strong base, such as sodium ethoxide or potassium tert-butoxide. The base promotes an intramolecular condensation between the two ester groups to form a six-membered ring, a β-keto ester.

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis and heated to induce decarboxylation, yielding the final this compound.

Petrenko-Kritschenko Piperidone Synthesis: Another classical approach is the Petrenko-Kritschenko reaction dtic.milchemrevlett.com. This is a multi-component reaction where an aldehyde, a primary amine (or ammonia), and two equivalents of a β-ketoester (like ethyl acetoacetate) condense to form a 4-piperidone-3,5-dicarboxylate derivative. Using benzenesulfonamide as the primary amine and formaldehyde (B43269) as the aldehyde component would theoretically lead to a precursor that, after hydrolysis and double decarboxylation, yields the target molecule.

| Cyclization Method | Precursors | Key Steps |

| Dieckmann Condensation | Benzenesulfonamide, 2 equiv. Methyl Acrylate | 1. Diester formation, 2. Base-promoted cyclization, 3. Hydrolysis & Decarboxylation |

| Petrenko-Kritschenko | Benzenesulfonamide, Formaldehyde, 2 equiv. Ethyl Acetoacetate | 1. Multi-component condensation, 2. Hydrolysis & Decarboxylation |

Advanced Methodologies for N-Sulfonyl Piperidones

Modern organic synthesis seeks to improve efficiency, atom economy, and reaction conditions. For N-sulfonyl piperidones, several advanced methodologies have emerged that offer advantages over classical routes.

N-Sulfonyliminium Ion Cyclizations: A powerful strategy for forming piperidine rings involves the generation and subsequent cyclization of N-sulfonyliminium ions usm.edu. This method typically starts with an N-sulfonyl homoallylic amine (an amine containing a double bond at the C4-C5 position). Condensation of this amine with an aldehyde in the presence of a Lewis acid (e.g., Sc(OTf)₃, Cu(OTf)₂) generates a reactive N-sulfonyliminium ion intermediate. This intermediate then undergoes an intramolecular cyclization, where the alkene acts as the nucleophile, attacking the iminium carbon to form the six-membered piperidine ring. This Aza-Prins-type cyclization can be highly stereoselective and allows for the introduction of substituents onto the piperidine ring via the choice of aldehyde.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for forming various chemical bonds. While a direct photoredox synthesis of this compound is not yet established, the principles can be applied. For instance, photoredox methods are known for the generation of sulfonyl radicals from sulfonyl chlorides or other precursors dtic.mil. These radicals can then engage in coupling reactions with olefins. One could envision a tandem radical addition/cyclization process where a sulfonyl radical adds to a diene or a suitably designed unsaturated amine precursor, initiating a cascade that forms the piperidone ring under mild, light-mediated conditions.

One-Pot Procedures: To enhance synthetic efficiency, one-pot reactions that combine multiple transformations without isolating intermediates are highly desirable. Domino reactions, such as the aza-Michael addition/α-arylation sequence used to prepare tetrahydroisoquinolines, demonstrate the potential of this approach for related heterocycles. A hypothetical one-pot synthesis of this compound could involve the initial formation of the piperidone ring via a method like the Dieckmann condensation, followed by in-situ functionalization, all within a single reaction vessel.

| Advanced Methodology | Conceptual Approach | Potential Advantages |

| N-Sulfonyliminium Ion Cyclization | Lewis acid-catalyzed condensation of an N-sulfonyl homoallylic amine with an aldehyde, followed by cyclization. usm.edu | High stereocontrol, convergent, mild conditions. |

| Photoredox Catalysis | Light-mediated generation of sulfonyl radicals followed by a tandem addition/cyclization cascade. dtic.mil | Uses visible light, mild conditions, radical pathway. |

| One-Pot Synthesis | Combining ring formation (e.g., Dieckmann) and subsequent reactions in a single flask without purification of intermediates. | Increased efficiency, reduced waste, time-saving. |

Chemical Transformations and Functionalization of 1 Phenylsulfonyl Piperidin 4 One

Reactions at the Ketone Carbonyl (C-4 Position)

The ketone at the C-4 position is the most reactive site in 1-(phenylsulfonyl)piperidin-4-one, readily undergoing a variety of nucleophilic additions, condensations, and other transformations to form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Additions and Condensation Reactions

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.

The Knoevenagel condensation is a classic organic reaction involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. In the context of this compound, the ketone can react with active methylene compounds like ethyl cyanoacetate. This reaction is typically catalyzed by a weak base, such as an amine or its salt.

The reaction proceeds through the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperidin-4-one. The resulting alkoxide intermediate subsequently undergoes dehydration to yield a more stable α,β-unsaturated product. The use of catalysts like diisopropylethylammonium acetate (B1210297) (DIPEAc) has been shown to be effective in Knoevenagel condensations, providing high yields under mild conditions. jmcs.org.mx While specific examples with this compound are not prevalent in the literature, the general reactivity of ketones in Knoevenagel condensations suggests that it would readily participate in such transformations. scielo.brresearchgate.netorganic-chemistry.orgdoaj.org

Table 1: Expected Knoevenagel Condensation with Ethyl Cyanoacetate

| Reactant 1 | Reactant 2 | Catalyst | Expected Product |

| This compound | Ethyl Cyanoacetate | Weak Base (e.g., Piperidine (B6355638), DIPEAc) | Ethyl 2-cyano-2-(1-(phenylsulfonyl)piperidin-4-ylidene)acetate |

A significant and widely reported reaction of 4-piperidone (B1582916) derivatives is the Claisen-Schmidt condensation with aromatic aldehydes to form 3,5-bis(arylidene)-4-piperidones. mdpi.comresearchgate.netnih.gov This reaction involves a double aldol (B89426) condensation at the α- and α'-positions of the ketone. Typically, two equivalents of an aromatic aldehyde react with one equivalent of the 4-piperidone in the presence of an acid or base catalyst.

The reaction of this compound with various aryl aldehydes leads to the formation of the corresponding N-phenylsulfonyl-3,5-bis(arylidene)-4-piperidone derivatives. nih.gov These compounds have been synthesized and investigated for their potential biological activities. researchgate.netnih.gov The general procedure involves mixing the piperidone with the appropriate aldehyde in a suitable solvent, often in the presence of a catalyst. mdpi.com

Table 2: Synthesis of Bis(arylidene) Derivatives

| Piperidone Derivative | Aldehyde | Catalyst/Conditions | Product | Reference |

| Piperidin-4-one hydrochloride | Benzaldehyde | Glacial acetic acid | 3,5-Bis(benzylidene)piperidin-4-one | mdpi.com |

| 4-Piperidone hydrochloride | Various aryl aldehydes | Acetic acid/HCl gas | 3,5-Bis(arylidene)-4-piperidones | nih.govrsc.org |

| This compound | Various aryl aldehydes | Not specified | N-phenylsulfonyl-3,5-bis(arylidene)-4-piperidones | nih.gov |

Carbon-Carbon Bond Formation

Beyond condensation reactions, the ketone carbonyl of this compound is a key site for the formation of new carbon-carbon bonds using classic organometallic reagents.

The Grignard reaction provides a powerful method for the formation of tertiary alcohols. mnstate.edulibretexts.orgoregonstate.edunih.govnih.gov Treatment of this compound with a Grignard reagent (R-MgX) results in the nucleophilic addition of the 'R' group to the carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to yield the corresponding 4-substituted-1-(phenylsulfonyl)piperidin-4-ol.

The Wittig reaction offers a route to convert the carbonyl group into a carbon-carbon double bond, forming an exocyclic methylene or substituted vinylidene group. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglumenlearning.comlibretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which reacts with the ketone to form an oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. The Wittig reaction is a versatile method for introducing a wide range of substituents at the C-4 position. lumenlearning.com

Table 3: Carbon-Carbon Bond Forming Reactions at C-4

| Reaction Type | Reagent | Intermediate | Product |

| Grignard Reaction | R-MgX | Magnesium alkoxide | 4-Alkyl/Aryl-1-(phenylsulfonyl)piperidin-4-ol |

| Wittig Reaction | Ph₃P=CHR | Oxaphosphetane | 4-(Alkylidene/Arylmethylidene)-1-(phenylsulfonyl)piperidine |

Functional Group Interconversions at the Ketone Site

The ketone functionality can be transformed into other functional groups, expanding the synthetic utility of the this compound scaffold.

Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(phenylsulfonyl)piperidin-4-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, which upon workup yields the alcohol.

Formation of Oximes: The ketone reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime. nih.govchemicalbook.com This reaction is a condensation reaction where the carbonyl oxygen is replaced by a =N-OH group. The formation of oximes is often used as a method for the protection or characterization of carbonyl compounds. nih.gov

Reductive Amination: The ketone can undergo reductive amination to form 4-amino-1-(phenylsulfonyl)piperidine derivatives. researchgate.netorganic-chemistry.orgresearchgate.netorgsyn.org This reaction typically proceeds by the initial formation of an imine or enamine intermediate upon reaction with a primary or secondary amine, respectively. This intermediate is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to afford the corresponding amine.

Table 4: Functional Group Interconversions at C-4

| Transformation | Reagent(s) | Product |

| Reduction | NaBH₄ or LiAlH₄ | 1-(Phenylsulfonyl)piperidin-4-ol |

| Oxime Formation | NH₂OH·HCl, Base | This compound oxime |

| Reductive Amination | R¹R²NH, NaBH₃CN or NaBH(OAc)₃ | 4-(R¹R²-amino)-1-(phenylsulfonyl)piperidine |

Derivatization at the Piperidine Nitrogen (N-1 Position)

The nitrogen atom of the piperidine ring in this compound is part of a sulfonamide linkage. The phenylsulfonyl group is a strong electron-withdrawing group, which significantly decreases the nucleophilicity and basicity of the nitrogen atom. It is generally considered a stable protecting group for the nitrogen. ebi.ac.uk

Installation of Varied Sulfonyl Groups

The synthesis of this compound and its analogs is typically achieved through the sulfonylation of piperidin-4-one. This reaction allows for the introduction of a diverse array of sulfonyl groups, including both alkyl and aryl variants, thereby modulating the electronic and steric properties of the resulting molecule.

The most common method involves the reaction of piperidin-4-one with a sulfonyl chloride in the presence of a base. For instance, various arylsulfonyl chlorides, such as phenylsulfonyl chloride, 4-bromophenylsulfonyl chloride, and 2,4,6-trimethylphenylsulfonyl chloride, can be readily coupled with piperidin-4-one to afford the corresponding 1-(arylsulfonyl)piperidin-4-ones. This flexibility allows for the systematic investigation of structure-activity relationships by modifying the substitution pattern on the aromatic ring of the sulfonyl group.

The reaction conditions for these transformations are generally mild and amenable to a range of substrates. The choice of base and solvent can be optimized to achieve high yields of the desired N-sulfonylated product. This straightforward synthetic accessibility makes 1-(arylsulfonyl)piperidin-4-ones attractive intermediates for further chemical elaboration.

Table 1: Examples of Sulfonylating Agents for Piperidin-4-one

| Sulfonylating Agent | Resulting Sulfonyl Group |

| Phenylsulfonyl chloride | Phenylsulfonyl |

| 4-Bromophenylsulfonyl chloride | 4-Bromophenylsulfonyl |

| 2,4,6-Trimethylphenylsulfonyl chloride | 2,4,6-Trimethylphenylsulfonyl (Mesitylsulfonyl) |

| Methanesulfonyl chloride | Methylsulfonyl (Mesyl) |

| p-Toluenesulfonyl chloride | p-Tolylsulfonyl (Tosyl) |

N-Alkylation and N-Acylation Reactions for Structural Elaboration

While the primary focus is often on the functionalization of the this compound scaffold itself, it is important to note that the piperidine nitrogen can also be a site for further modification, typically before the introduction of the sulfonyl group. N-alkylation and N-acylation of the parent piperidin-4-one provide access to a wider range of structurally diverse compounds.

N-Acylation: N-acylation of piperidin-4-one can be achieved using acyl chlorides or anhydrides. This reaction introduces an acyl group on the nitrogen, forming an N-acylpiperidin-4-one. For instance, the reaction with acetyl chloride or acetic anhydride (B1165640) yields N-acetylpiperidin-4-one. These N-acylated derivatives can serve as precursors for further transformations or as final products in their own right. The N-acyl sulfonamide functionality, in general, is of significant interest in medicinal chemistry as it can act as a bioisostere for carboxylic acids.

Chemical Modifications of the Phenylsulfonyl Group

The phenylsulfonyl moiety of this compound offers opportunities for chemical modification, which can significantly impact the reactivity and biological activity of the molecule. These modifications can involve altering the substituents on the phenyl ring or engaging the sulfonyl group in redox reactions.

Substituent Effects on the Phenyl Ring

The electronic nature of the substituents on the phenyl ring of the 1-(phenylsulfonyl) group can exert a significant influence on the reactivity of the entire molecule. These substituent effects are primarily governed by their inductive and resonance effects.

Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the phenyl ring increase the electrophilicity of the sulfonyl sulfur atom. This can enhance the susceptibility of the sulfur atom to nucleophilic attack. Furthermore, these groups can influence the acidity of the α-protons to the carbonyl group in the piperidone ring.

Electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect, decreasing the electrophilicity of the sulfonyl sulfur.

These substituent effects can be harnessed to fine-tune the chemical properties of 1-(arylsulfonyl)piperidin-4-ones for specific applications. For example, in the context of medicinal chemistry, modifying the substituents on the phenyl ring can alter the binding affinity of the molecule to its biological target.

Redox Chemistry Involving the Sulfonyl Moiety

The sulfonyl group in this compound can, in principle, undergo both reduction and oxidation reactions, although such transformations are not as common as modifications at other positions of the molecule.

Reduction: The reduction of a sulfonyl group is a challenging transformation that typically requires strong reducing agents. Under forcing conditions, the sulfonyl group could potentially be reduced to a sulfinyl group or even a sulfide. However, the presence of the ketone functionality in the piperidone ring might lead to competing reduction at the carbonyl group. The selective reduction of the sulfonyl moiety in the presence of other reducible functional groups would require carefully chosen reaction conditions.

Oxidation: The sulfur atom in the sulfonyl group is in its highest oxidation state (+6) and therefore cannot be further oxidized. However, oxidative processes can be directed at other parts of the molecule. For instance, oxidation of the piperidine ring is a possibility. The electrochemical oxidation of N-substituted piperidines has been studied and can lead to the formation of iminium ion intermediates, which can be trapped by nucleophiles. While specific studies on the electrochemical oxidation of this compound are not prevalent, the general principles of amine oxidation could potentially be applied. For example, the oxidation of related N-(arylsulfonyl)benzylamines to N-arylsulfonylimines has been reported, suggesting that the sulfonyl group is stable under these oxidative conditions.

Annulation Reactions and Heterocyclic Ring Construction

The this compound core is a valuable precursor for the construction of more complex, fused heterocyclic systems. The ketone functionality and the adjacent methylene groups provide reactive handles for annulation reactions, leading to the formation of polycyclic structures with potential biological significance.

Assembly of Fused Polycyclic Systems (e.g., Pyridothienopyrimidines)

A notable application of 1-(arylsulfonyl)piperidin-4-one derivatives is in the synthesis of fused heterocyclic systems such as pyridothienopyrimidines. These scaffolds are of interest in medicinal chemistry due to their potential as kinase inhibitors.

The synthesis of such systems often involves a multi-step sequence starting from the piperidone core. For example, a common strategy involves the initial functionalization of the piperidone ring, followed by a cyclization reaction to build the fused ring system. While the direct use of this compound in the synthesis of pyridothienopyrimidines is not explicitly detailed in readily available literature, analogous N-protected piperidones are key intermediates. The general synthetic approach often involves the construction of a thieno[2,3-b]pyridine (B153569) ring system, which is then further elaborated to form the final pyridothienopyrimidinone. The N-sulfonyl group can serve as a protecting group during these transformations and can potentially be removed at a later stage if desired.

Incorporation into Five-Membered Heterocycles (e.g., Oxadiazoles (B1248032), Triazoles)

The ketone functional group at the 4-position of this compound serves as a versatile anchor for the construction of various spirocyclic five-membered heterocyclic rings, including oxadiazoles and triazoles. These synthetic transformations typically proceed through the formation of an intermediate by reaction with a difunctional reagent, followed by an intramolecular cyclization step.

One common strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of a ketone with an acylhydrazide. In this approach, this compound would first react with an acylhydrazide to form a hydrazone intermediate. Subsequent dehydrative cyclization of this intermediate, often facilitated by a dehydrating agent such as phosphorus oxychloride, would yield the desired spiro[piperidine-4,2'-(1,3,4-oxadiazole)] derivative. This method provides a convergent pathway to a diverse range of oxadiazole-containing spirocyclic compounds.

The synthesis of spiro-1,2,4-triazole derivatives from this compound can be achieved through several established routes. One such method involves the reaction with thiosemicarbazide. The initial condensation reaction would yield a thiosemicarbazone. Intramolecular cyclization of this intermediate, typically in the presence of a base, leads to the formation of a spiro[piperidine-4,5'-(1,2,4-triazole)]-3'-thione. The thione group can then be further functionalized if desired.

Another approach to spiro-1,2,4-triazoles involves the reaction of this compound with an amidrazone in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid. This reaction directly affords the spiro-4,5-dihydro-1,2,4-triazole derivatives. researchgate.net

Table 1: Synthesis of Spiro-Five-Membered Heterocycles from this compound

| Target Heterocycle | Reagents | Key Intermediates | Typical Conditions |

| Spiro-1,3,4-oxadiazole | Acylhydrazide | Hydrazone | Dehydrative cyclization (e.g., POCl₃) |

| Spiro-1,2,4-triazole-3-thione | Thiosemicarbazide | Thiosemicarbazone | Basic cyclization (e.g., NaOH) |

| Spiro-1,2,4-triazole | Amidrazone | - | Acid catalysis (e.g., p-TsOH) |

Formation of Other Fused Heterocyclic Scaffolds (e.g., Oxazines)

The reactivity of the carbonyl group in this compound also allows for its incorporation into six-membered fused heterocyclic systems, such as oxazines. The synthesis of spiro-1,3-oxazine derivatives can be achieved through the reaction of the piperidinone with amino alcohols.

This transformation typically involves the condensation of this compound with a suitable amino alcohol, such as 2-aminoethanol or 3-aminopropanol, often under conditions that facilitate the removal of water. The reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization to form the spiro-oxazine ring. This reaction can be catalyzed by either acid or base. The choice of amino alcohol will determine the substitution pattern on the resulting oxazine (B8389632) ring.

Table 2: Synthesis of Spiro-Oxazines from this compound

| Amino Alcohol | Resulting Spiro-Oxazine Scaffold |

| 2-Aminoethanol | Spiro[piperidine-4,2'-(1,3-oxazinane)] |

| 3-Aminopropanol | Spiro[piperidine-4,2'-(1,3-oxazinane)] |

| Substituted Amino Alcohols | Correspondingly substituted spiro-oxazines |

Advanced Spectroscopic and Crystallographic Characterization of 1 Phenylsulfonyl Piperidin 4 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Comprehensive Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides precise information about the number, environment, and connectivity of protons within a molecule. In the ¹H NMR spectrum of 1-(Phenylsulfonyl)piperidin-4-one, distinct signals are observed for the aromatic protons of the phenylsulfonyl group and the aliphatic protons of the piperidin-4-one ring.

The aromatic protons typically appear as a complex multiplet in the downfield region, generally between δ 7.5 and 7.9 ppm. For instance, in a related compound, 1-(phenylsulfonyl)piperidine (B86637), the aromatic protons are observed at δ 7.84 (dd, J = 7.0, 1.5 Hz, 2H), 7.58 (dd, J = 5.0, 3.6 Hz, 1H), and 7.56 – 7.50 (m, 2H) in CDCl₃. rsc.org The protons on the piperidine (B6355638) ring of this compound exhibit characteristic shifts. The protons adjacent to the nitrogen atom (α-protons) are deshielded due to the electron-withdrawing nature of the sulfonyl group and typically resonate as a triplet around δ 3.0-3.5 ppm. The protons adjacent to the carbonyl group (β-protons) are also deshielded and often appear as a triplet in a similar region. For example, in N-benzyl-4-piperidone, a structurally similar compound, the protons on the piperidine ring show distinct signals that help in confirming the ring structure. nist.gov

Table 1: Representative ¹H NMR Data for 1-(Phenylsulfonyl)piperidine Analogs

| Compound | Solvent | Aromatic Protons (δ ppm) | Piperidine Protons (δ ppm) | Reference |

|---|---|---|---|---|

| 1-(Phenylsulfonyl)piperidine | CDCl₃ | 7.84 (dd, 2H), 7.58 (dd, 1H), 7.56–7.50 (m, 2H) | 3.25 (t, 4H), 1.80–1.68 (m, 4H), 1.64–1.53 (m, 2H) | rsc.org |

| 2-(1-(Phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole | DMSO | 7.90–7.68 (m, 5H), 7.54 (dd, 2H), 7.20 (dd, 2H) | 3.77 (d, 2H), 2.97 (tt, 1H), 2.53 (dd, 2H), 2.19 (dd, 2H), 2.01–1.81 (m, 2H) | rsc.org |

| N-benzylbenzenesulfonamide | CDCl₃ | 7.87 (dd, 2H), 7.58 (d, 1H), 7.55–7.48 (m, 2H), 7.30–7.23 (m, 3H), 7.18 (dd, 2H) | 4.14 (s, 2H) | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift dependent on its electronic environment.

The carbonyl carbon (C=O) is the most deshielded carbon and appears at a characteristic downfield shift, typically in the range of δ 200-210 ppm. The aromatic carbons of the phenylsulfonyl group resonate in the aromatic region (δ 120-140 ppm). The ipso-carbon (the carbon directly attached to the sulfonyl group) is often observed around δ 137-140 ppm. The other aromatic carbons show signals between δ 127 and 133 ppm. rsc.org The aliphatic carbons of the piperidin-4-one ring appear in the upfield region. The carbons alpha to the nitrogen atom are typically found around δ 45-50 ppm, while the carbons beta to the nitrogen and adjacent to the carbonyl group are observed at a slightly different shift. For instance, in 1-(phenylsulfonyl)piperidine, the piperidine carbons appear at δ 47.93, 25.24, and 23.50 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for 1-(Phenylsulfonyl)piperidine Analogs

| Compound | Solvent | Aromatic Carbons (δ ppm) | Piperidine/Other Aliphatic Carbons (δ ppm) | Carbonyl Carbon (δ ppm) | Reference |

|---|---|---|---|---|---|

| 1-(Phenylsulfonyl)piperidine | CDCl₃ | 137.01, 132.55, 129.00, 127.50 | 47.93, 25.24, 23.50 | - | rsc.org |

| 2-(1-(Phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole | DMSO | 157.14, 136.09, 134.86, 133.63, 129.91, 127.90, 122.10 | 46.02, 34.81, 29.90 | - | rsc.org |

| 1-(2-methoxyphenyl)-4-(phenylsulfonyl)piperazine | CDCl₃ | 152.08, 140.27, 135.40, 132.92, 129.11, 127.92, 123.72, 121.07, 118.49, 111.13 | 55.36, 50.03, 46.35 | - | rsc.org |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. youtube.com In this compound, COSY spectra would show correlations between adjacent protons on the piperidine ring, confirming their connectivity. For example, the protons at C-2 would show a correlation with the protons at C-3, and the protons at C-5 would show a correlation with the protons at C-6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov An HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton signal to the carbon signal. This is invaluable for assigning the carbon signals based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be observed between the aromatic protons and the ipso-carbon of the phenylsulfonyl group, as well as between the piperidine protons and the carbonyl carbon.

The combined application of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals in this compound and its analogs, providing a definitive structural elucidation. nih.govscience.gov

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. rsc.org For this compound (C₁₁H₁₃NO₃S), the calculated exact mass can be compared with the experimentally determined value from HRMS to confirm its molecular formula with high confidence. For example, the HRMS data for a related compound, 2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole, showed a calculated m/z of 342.1271 for [M+H]⁺, with a found value of 342.1292, confirming its elemental composition. rsc.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. nih.gov The resulting mass spectrum displays the molecular ion peak (M⁺) and a series of fragment ion peaks, which provide a "fingerprint" of the molecule's structure. The fragmentation pattern of this compound is expected to show characteristic losses. Cleavage of the C-S bond can lead to the formation of a phenylsulfonyl cation (m/z 141) and a piperidin-4-one radical cation. who.int Another common fragmentation pathway for piperidine-containing compounds involves the loss of ethylene (B1197577) (28 Da) or other small neutral molecules from the piperidine ring. The fragmentation of the piperidin-4-one ring itself can also lead to characteristic ions. For instance, α-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones. whitman.educhemguide.co.uk A study on a similar compound, 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-Oxadiazole-2-yl 4-(piperidin1-ylsulfonyl)benzyl sulfide, detailed its mass fragmentation pattern, which helps in understanding the fragmentation of the 1-(phenylsulfonyl)piperidine moiety. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar, thermally labile molecules such as N-sulfonylated piperidones. In ESI-MS, the analyte is dissolved in a polar, volatile solvent and pumped through a fine, heated capillary held at a high electric potential. This process generates an aerosol of charged droplets. As the solvent evaporates from the droplets, the charge density on the surface increases until ions are ejected into the gas phase. These gas-phase ions are then guided into the mass analyzer.

For this compound, analysis via positive-ion ESI-MS would be expected to primarily yield the protonated molecular ion, [M+H]⁺. Depending on the solvent system and the presence of alkali metal salts, adduct ions such as the sodiated molecule, [M+Na]⁺, or the potassiated molecule, [M+K]⁺, may also be observed. Given the molecular weight of this compound (C₁₁H₁₃NO₃S, M.W. = 239.29 g/mol ), these primary ions would appear at the following mass-to-charge ratios (m/z):

| Ion Species | Chemical Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₁H₁₄NO₃S]⁺ | 240.07 |

| [M+Na]⁺ | [C₁₁H₁₃NNaO₃S]⁺ | 262.05 |

| [M+K]⁺ | [C₁₁H₁₃KNO₃S]⁺ | 278.02 |

The observation of these ions in the full-scan mass spectrum confirms the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented, are then required to elucidate the structural details of the molecule.

Detailed Analysis of Fragmentation Patterns

The fragmentation of the protonated molecular ion of this compound in the gas phase provides significant structural information. The fragmentation pathways are dictated by the underlying structure, which includes a phenylsulfonyl group, a piperidine ring, and a ketone functionality. Based on established fragmentation behaviors of similar structures, several key fragmentation pathways can be predicted. nih.govlibretexts.orgmiamioh.edu

One of the most characteristic fragmentation pathways for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂, 64 Da). nih.gov This process is believed to occur via an intramolecular rearrangement where the piperidinyl group migrates to the phenyl ring, followed by the extrusion of SO₂.

A second major fragmentation route involves cleavages within the piperidinone ring, driven by the charge on the nitrogen atom and the presence of the carbonyl group. Alpha-cleavage adjacent to the nitrogen atom is a common pathway for cyclic amines. miamioh.edu Furthermore, the ketone group directs cleavage at the adjacent C-C bonds. libretexts.org These cleavages can lead to the formation of various charged fragments corresponding to different portions of the ring.

Key predicted fragmentation pathways for the [M+H]⁺ ion (m/z 240.07) include:

Loss of SO₂: A rearrangement leading to the [M+H - SO₂]⁺ ion at m/z 176.07. This is a diagnostic fragmentation for aryl sulfonamides. nih.gov

Cleavage of the Phenyl-Sulfur Bond: Fission of the C-S bond can result in the formation of a benzenesulfonyl cation fragment (C₆H₅SO₂⁺) at m/z 141.00 or, more likely, a phenyl cation (C₆H₅⁺) at m/z 77.04 following the loss of SO₂.

Piperidinone Ring Cleavage:

Cleavage adjacent to the carbonyl group can lead to the loss of carbon monoxide (CO, 28 Da) or a C₂H₄O fragment (44 Da).

Alpha-cleavage next to the nitrogen can open the ring, leading to a cascade of further fragmentations.

A summary of plausible key fragments is presented in the table below.

| Fragment Ion (m/z) | Proposed Structure/Origin | Neutral Loss (Da) |

|---|---|---|

| 176.07 | [M+H - SO₂]⁺ | 64 |

| 141.00 | [C₆H₅SO₂]⁺ | 99 |

| 96.08 | Protonated 1,2,3,6-tetrahydropyridine | 144 |

| 77.04 | [C₆H₅]⁺ | 163 |

The precise fragmentation pattern and the relative abundance of these fragment ions provide a unique fingerprint for the confirmation of the structure of this compound.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its specific vibrational modes (e.g., stretching, bending). The FT-IR spectrum of this compound would be expected to show distinct absorption bands corresponding to its key structural components: the carbonyl group, the sulfonyl group, the aromatic ring, and the aliphatic C-H bonds of the piperidine ring.

Based on data from analogous compounds and standard correlation tables, the following characteristic peaks can be anticipated: libretexts.orgnih.gov

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium |

| 2960-2850 | C-H Stretch | Piperidine Ring (CH₂) | Medium-Strong |

| ~1720 | C=O Stretch | Ketone | Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium |

| ~1350 | SO₂ Asymmetric Stretch | Sulfonyl Group | Strong |

| ~1160 | SO₂ Symmetric Stretch | Sulfonyl Group | Strong |

| ~1100 | C-N Stretch | Sulfonamide | Medium |

| 750 & 690 | C-H Out-of-Plane Bend | Monosubstituted Benzene (B151609) | Strong |

The strong absorption around 1720 cm⁻¹ is highly diagnostic for the ketone's carbonyl group. The two strong bands for the sulfonyl group (asymmetric and symmetric stretching) are definitive evidence for the presence of the phenylsulfonyl moiety.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary vibrational technique to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic laser light. A vibrational mode is Raman-active if it involves a change in the molecule's polarizability.

For this compound, FT-Raman spectroscopy would provide valuable confirmatory data. Symmetrical vibrations and bonds involving non-polar groups tend to produce strong Raman signals. Therefore, the aromatic C=C stretching vibrations of the phenyl ring and the symmetric stretch of the S=O bonds in the sulfonyl group are expected to be particularly intense in the Raman spectrum. nih.gov The carbonyl C=O stretch, while strong in the IR, would likely show a weaker signal in the Raman spectrum. This complementarity is a key advantage of using both techniques.

Expected characteristic signals in the FT-Raman spectrum include:

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3050 | Aromatic C-H Stretch | Aromatic Ring | Strong |

| ~1600 | Aromatic Ring Breathing | Aromatic Ring | Strong |

| ~1160 | SO₂ Symmetric Stretch | Sulfonyl Group | Strong |

| ~1000 | Aromatic Ring Trigonal Breathing | Monosubstituted Benzene | Strong |

X-ray Crystallography for Solid-State Structural Analysis

Determination of Molecular Conformation and Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and stereochemistry.

While a specific crystal structure for this compound is not publicly available as of this writing, extensive crystallographic studies on analogous N-substituted-4-piperidones provide a strong basis for predicting its solid-state structure. chemrevlett.comchemrevlett.com It is well-established that the piperidine ring overwhelmingly adopts a chair conformation, as this minimizes torsional and steric strain. chemrevlett.comnih.gov

Therefore, it can be confidently predicted that the six-membered piperidine ring in this compound exists in a chair conformation. The key structural question is the orientation of the large phenylsulfonyl group attached to the nitrogen atom—whether it occupies an axial or equatorial position. The conformation of the molecule will be a balance between minimizing steric hindrance and optimizing electronic interactions. The phenyl group itself will be oriented at a specific angle relative to the S-N bond. Analysis of related structures, such as 4-Phenyl-piperazine-1-sulfonamide, provides insight into the typical bond lengths and angles of the sulfonamide linkage within a six-membered ring. researchgate.net

The crystallographic analysis would precisely define these features and also reveal the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing arrangement.

Elucidation of Crystal Packing and Intermolecular Interactions

The three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a delicate balance of various non-covalent interactions. For this compound and its derivatives, X-ray crystallography has been an indispensable tool in revealing these interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking.

Detailed crystallographic studies on analogs of this compound provide significant insights into the conformational preferences and packing motifs of this class of compounds. A notable example is the study of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a closely related analog. In this structure, the piperidine ring adopts a stable chair conformation. chemrevlett.comresearchgate.net This conformation is a common feature in many piperidin-4-one derivatives, as it minimizes steric strain. The geometry around the sulfur atom in the toluenesulfonyl group is nearly tetrahedral, as expected. chemrevlett.com

The crystal packing of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol is stabilized by a network of intermolecular and intramolecular hydrogen bonds. Specifically, O–H···O and C–H···O interactions are observed, which link the molecules into a cohesive structure. chemrevlett.com The presence of the hydroxyl group in this analog provides a strong hydrogen bond donor, which significantly influences the packing arrangement.

The conformation of the piperidine ring itself can also vary. While the chair conformation is most common, some derivatives have been found to adopt a twist-boat conformation. chemrevlett.com This can be influenced by the steric bulk of substituents on the piperidine ring.

The following tables summarize key crystallographic data and intermolecular interaction parameters for representative analogs of this compound, providing a comparative overview of their solid-state structures.

Table 1: Crystallographic Data for Analogs of this compound

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol | Monoclinic | P2₁/c | 10.2490(13) | 11.4710(9) | 20.997(3) | 116.344(3) | chemrevlett.comresearchgate.net |

| (3E,5E)-1-(4-methylbenzenesulfonyl)-3,5-bis[4-(trifluoromethyl)benzylidene]piperidin-4-one dichloromethane (B109758) monosolvate | Monoclinic | C2/c | nih.gov | ||||

| (3E,5E)-1-(4-fluorobenzenesulfonyl)-3,5-bis[4-(trifluoromethyl)benzylidene]piperidin-4-one | Triclinic | P-1 | nih.gov | ||||

| (3E,5E)-1-(4-nitrobenzenesulfonyl)-3,5-bis[4-(trifluoromethyl)benzylidene]piperidin-4-one | Monoclinic | P2₁/c | nih.gov | ||||

| (3E,5E)-1-(4-cyanobenzenesulfonyl)-3,5-bis[4-(trifluoromethyl)benzylidene]piperidin-4-one dichloromethane monosolvate | Monoclinic | P2₁/c | nih.gov |

Table 2: Intermolecular Interaction Parameters for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol

| Interaction Type | Donor-H···Acceptor | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Reference |

| O-H···O | O-H···O | - | - | - | chemrevlett.com |

| C-H···O | C-H···O | - | - | - | chemrevlett.com |

Computational Chemistry and Mechanistic Insights into 1 Phenylsulfonyl Piperidin 4 One Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-(phenylsulfonyl)piperidin-4-one, DFT allows for the detailed exploration of its reactivity, stability, and conformational preferences.

DFT calculations are employed to determine the electronic properties and predict the chemical reactivity of this compound and its derivatives. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's stability and reactivity. nih.gov

Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, are also calculated. These descriptors help in understanding the interaction behavior of the molecule. nih.gov For instance, the negative chemical potential values calculated for some piperidin-4-one derivatives suggest that the compounds are reactive. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. figshare.com The MEP map helps identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), thereby predicting the most probable sites for chemical reactions. figshare.com

Table 1: Key DFT-Derived Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Represents the electron-donating ability of a molecule. |

| LUMO Energy | ELUMO | Represents the electron-accepting ability of a molecule. |

| Energy Gap | ΔE | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Chemical Potential | μ | Measures the tendency of electrons to escape from a system. |

| Chemical Hardness | η | Quantifies the resistance to change in electron distribution. |

The three-dimensional structure of this compound is crucial for its chemical and biological activity. The piperidin-4-one ring typically adopts a chair conformation to minimize steric strain. However, other conformers, such as twist-boat forms, may also exist. researchgate.net

DFT calculations are used to perform a potential energy surface scan to identify the most stable, low-energy conformers. indexcopernicus.com These calculations can determine the relative energies of different conformations, such as those with the phenylsulfonyl group in an axial versus an equatorial position, and the energy barriers for interconversion between them. researchgate.net For example, studies on the related 1-phenylpiperidin-4-one (B31807) have shown that it can exist in several forms, including chair-axial, chair-equatorial, and twist conformations, with their relative populations being predictable through quantum chemical calculations. researchgate.net The optimized molecular structure derived from DFT is often found to be consistent with experimental data from techniques like X-ray crystallography. figshare.com

Table 2: Example of Conformational Analysis Data for a Piperidine (B6355638) System

| Conformer | Relative Energy (kJ/mol) | Key Structural Feature |

|---|---|---|

| Chair (Equatorial) | 0.0 (most stable) | Substituent is in the equatorial position, minimizing steric hindrance. |

| Chair (Axial) | > 0 | Substituent is in the axial position, potentially leading to 1,3-diaxial interactions. |

DFT is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions involving the this compound scaffold. By modeling the reaction pathway, researchers can identify transition states, intermediates, and calculate activation energies, providing a detailed picture of how a reaction proceeds. rsc.orgmdpi.com

For instance, in cycloaddition reactions, DFT can be used to determine whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net Calculations can reveal the regioselectivity and stereoselectivity of a reaction, explaining why certain products are formed preferentially. In studies of related compounds, the presence of a phenylsulfonyl group has been shown to be the origin of high stereoselectivity in cycloaddition reactions. researchgate.net This type of analysis is crucial for optimizing reaction conditions and designing synthetic routes to new derivatives. rsc.org

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by DFT, molecular modeling and simulation techniques offer dynamic insights into how this compound and its analogs interact with biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and identifying potential inhibitors for specific enzymes or receptors. nih.govnih.gov

For derivatives of the this compound scaffold, docking studies can elucidate how these molecules fit into the active site of a target protein. The output of a docking simulation includes a binding affinity score (typically in kcal/mol), which estimates the strength of the interaction, and a detailed visualization of the binding pose. mdpi.com These visualizations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. researchgate.net For example, docking studies on sulfonamide derivatives have been used to understand their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov

Table 3: Example of Molecular Docking Results for Piperidine/Piperazine Sulfonamide Derivatives

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | α-Glucosidase | -8.5 | ASP215, GLU277, ASP352 |

| Derivative B | Acetylcholinesterase (AChE) | -9.2 | TYR121, TRP279, PHE330 |

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. nih.gov An MD simulation of a protein-ligand complex, generated from a docking study, can assess the stability of the predicted binding pose. nih.gov

By simulating the complex in a solvated environment for nanoseconds, researchers can monitor key metrics like the Root-Mean-Square Deviation (RMSD) of the ligand within the binding site. A stable RMSD value over the course of the simulation suggests a stable binding interaction. researchgate.net Another important metric, the Root-Mean-Square Fluctuation (RMSF), can identify which parts of the protein and ligand are flexible and which are rigid. nih.gov MD simulations are crucial for validating docking results and providing a more realistic understanding of the dynamic nature of protein-ligand interactions. nih.govnih.gov

Virtual Screening Techniques for Compound Prioritization

Virtual screening (VS) has become an essential tool in computational drug discovery to identify promising lead candidates from large chemical libraries. This process can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) approaches. In the context of this compound and its analogs, these techniques are employed to prioritize compounds for synthesis and biological evaluation, thereby accelerating the discovery pipeline.

Structure-based virtual screening relies on the three-dimensional structure of a biological target. Molecular docking, a primary SBVS method, predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. For derivatives of this compound, this involves docking a library of these compounds into the active site of a relevant receptor to identify those with the highest predicted affinity and most favorable interactions. For instance, a study on piperidine-based small molecules involved subjecting an in-house library of 210 biologically active compounds to in silico virtual screening to identify potential inhibitors. sciengpub.ir This process helps in ranking the compounds, allowing researchers to focus on a smaller, more manageable set of high-potential candidates. sciengpub.ir

Ligand-based virtual screening is utilized when the 3D structure of the target is unknown. This approach leverages the information from known active ligands, assuming that molecules structurally similar to a known active compound are also likely to be active. youtube.com Methods include similarity searching and pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific receptor. For this compound systems, a pharmacophore model can be developed based on a set of known active analogs. This model is then used as a 3D query to screen large databases, rapidly identifying diverse molecules that fit the pharmacophoric requirements and are thus prioritized for further investigation. mdpi.comnih.gov For example, derivatives such as N''-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide and 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been included in libraries for such screening efforts. sciengpub.ir

The ultimate goal of these virtual screening techniques is to enrich the hit rate by filtering out inactive or undesirable compounds, thus prioritizing a select few for synthesis and experimental testing. sciengpub.ir

Quantitative Structure-Activity Relationship (QSAR) Studies

Development of Predictive Models for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives based on the piperidin-4-one scaffold, QSAR models are instrumental in understanding the physicochemical properties that govern their activity and in designing new, more potent analogs.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. The 2D or 3D structures of these molecules are then used to calculate a variety of molecular descriptors, which quantify different aspects of their physicochemical properties, such as electronic, steric, hydrophobic, and topological features. Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then employed to build a mathematical equation that relates these descriptors to the biological activity.

A notable example is a comparative QSAR investigation performed on a series of 3,5-bis(arylidene)-4-piperidone derivatives to develop predictive models for their cytotoxicity against various cancer cell lines (L1210, CEM, and Molt4/C8). nih.govresearchgate.net In this study, methods like stepwise multiple linear regression (MLR) and genetic algorithm–partial least squares (GA-PLS) were used to construct the QSAR models. nih.gov The resulting models were validated internally and externally to ensure their robustness and predictive power. The study found that the GA-PLS models were superior and demonstrated good predictability, with R²pred values ranging from 0.80 to 0.94. nih.govresearchgate.net The models indicated that molecular density, topological indices (like the Balaban index, X2A), and geometrical indices were crucial factors in determining the cytotoxic properties of these piperidone analogs. researchgate.net

The table below summarizes the statistical quality of a GA-PLS derived QSAR model for the cytotoxicity of 3,5-bis(arylidene)-4-piperidone derivatives against the L1210 cell line.

| Statistical Parameter | Value | Description |

| N | 25 | Number of compounds in the dataset |

| R² | 0.95 | Coefficient of determination (goodness of fit) |

| R²adj | 0.94 | Adjusted R² |

| Q²LOO | 0.92 | Leave-one-out cross-validation R² (internal predictive ability) |

| F-value | 76.8 | Fisher's F-test value (statistical significance of the model) |

| R²pred | 0.94 | Predictive R² for the external test set |

Data derived from a study on 3,5-bis (arylidene)-4-piperidone derivatives. nih.gov

These predictive models serve as valuable guides for the rational design of new this compound derivatives with enhanced biological activity by suggesting specific structural modifications that are likely to improve their desired properties.

Application of Machine Learning in Predictive Modeling

The application of machine learning (ML) has significantly advanced the field of QSAR, offering more sophisticated and powerful tools for developing predictive models. Unlike traditional linear methods, machine learning algorithms can capture complex, non-linear relationships between molecular descriptors and biological activity. nih.govneuraldesigner.com

Several machine learning approaches have been applied to model the activity of piperidine derivatives. These include Support Vector Machines (SVM), Artificial Neural Networks (ANN), Random Forest (RF), and k-Nearest Neighbors (k-NN). nih.govnih.gov These methods are particularly useful when dealing with large and complex datasets.

For instance, a QSAR study on the toxicity of 33 piperidine derivatives against Aedes aegypti employed a range of machine learning techniques. nih.gov The study compared models built with ordinary least squares multilinear regression (OLS-MLR) against those developed using linear and radial SVM, projection pursuit regression (PPR), radial basis function neural network (RBFNN), general regression neural network (GRNN), and k-NN. nih.gov The results showed that the OLS-MLR and linear SVM models achieved high determination coefficients (r²) of over 0.85 for the training set and 0.8 for the test set, indicating strong predictive performance. nih.gov

Another study developed models for the cardiotoxicity of piperidine derivatives using Monte Carlo optimization techniques, a form of machine learning, to build robust QSAR models. nih.gov The predictive potential of these models was demonstrated by high determination coefficients (in the range of 0.90–0.94) for the external validation set. nih.gov

The key advantage of using machine learning in QSAR for this compound systems is the ability to create highly accurate and robust predictive models. medium.com These models can effectively screen virtual libraries of compounds, prioritizing those with a high probability of exhibiting the desired biological activity, thus saving significant time and resources in the drug discovery process. neuraldesigner.com

In Silico Assessment of Pharmacokinetic Properties

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of potential drug candidates. Poor pharmacokinetic profiles are a major cause of late-stage drug development failure. In silico ADMET prediction tools provide a rapid and cost-effective way to assess these properties for compounds like this compound and its derivatives before they are synthesized.

Various computational models and software are used to predict a wide range of ADMET properties based on a molecule's structure. These predictions help in identifying potential liabilities early on, allowing for structural modifications to improve the compound's drug-like characteristics.